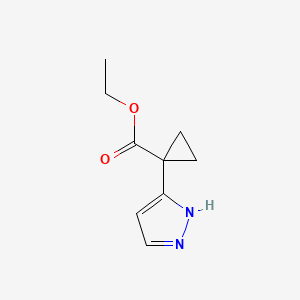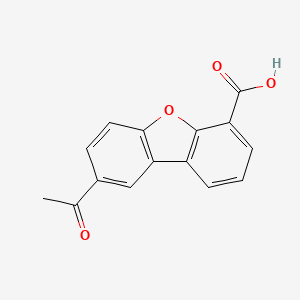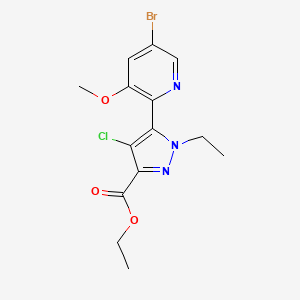
ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-4-chloro-1-ethyl-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-4-chloro-1-ethyl-1H-pyrazole-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with bromine, methoxy, and chloro groups, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-4-chloro-1-ethyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 5-bromo-3-methoxypyridine and 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid. The reaction conditions may involve the use of various reagents such as ethyl chloroformate, base catalysts, and solvents like dichloromethane or ethanol. The reaction is usually carried out under controlled temperatures and inert atmosphere to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for further applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-4-chloro-1-ethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound .
Aplicaciones Científicas De Investigación
Ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-4-chloro-1-ethyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: Used in the production of fine chemicals and as a building block for various chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-
Propiedades
Fórmula molecular |
C14H15BrClN3O3 |
|---|---|
Peso molecular |
388.64 g/mol |
Nombre IUPAC |
ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-4-chloro-1-ethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C14H15BrClN3O3/c1-4-19-13(10(16)12(18-19)14(20)22-5-2)11-9(21-3)6-8(15)7-17-11/h6-7H,4-5H2,1-3H3 |
Clave InChI |
JIRNJRLZFWLKTJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C(=N1)C(=O)OCC)Cl)C2=C(C=C(C=N2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13902852.png)
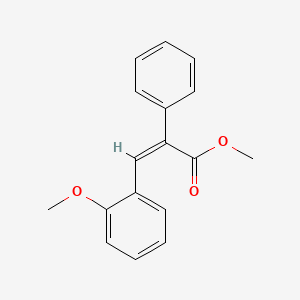
![2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium](/img/structure/B13902858.png)
![cyclopenta-1,3-diene;dicyclohexyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;iron(2+)](/img/structure/B13902866.png)
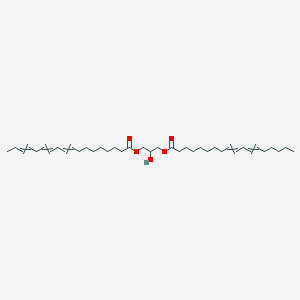
![rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13902878.png)
![(3R)-3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13902879.png)
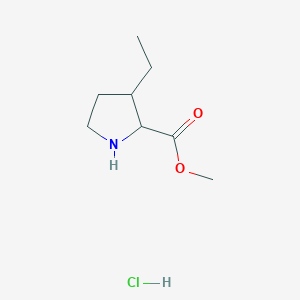

![Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate](/img/structure/B13902907.png)
![4-Methoxy-2-azaspiro[4.4]nonane](/img/structure/B13902915.png)
